molecular formula C8H6F4 B3110825 2,6-Difluoro-4-methylbenzodifluoride CAS No. 1806370-08-0

2,6-Difluoro-4-methylbenzodifluoride

Cat. No.: B3110825
CAS No.: 1806370-08-0
M. Wt: 178.13 g/mol
InChI Key: XVTIAQLIBJPRAZ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methylbenzodifluoride is an organic compound with the molecular formula C8H6F4 and a molecular weight of 178.13 g/mol It is a derivative of benzodifluoride, characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-methylbenzodifluoride typically involves the fluorination of 4-methylbenzodifluoride. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as sulfur tetrafluoride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a higher yield and purity of the compound. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-methylbenzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Products include derivatives with different substituents replacing the fluorine atoms.

    Oxidation: Products include 2,6-difluoro-4-methylbenzoic acid or 2,6-difluoro-4-methylbenzaldehyde.

    Reduction: Products include 2,6-difluorotoluene.

Scientific Research Applications

2,6-Difluoro-4-methylbenzodifluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals due to its unique properties.

    Medicine: Explored for its potential as a radiolabeled compound in positron emission tomography (PET) imaging.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methylbenzodifluoride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-4-methoxybenzaldehyde
  • 2,6-Difluorobenzoic acid
  • 2,4-Difluorobenzaldehyde
  • 2,6-Difluoro-4-hydroxybenzaldehyde

Uniqueness

2,6-Difluoro-4-methylbenzodifluoride is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher thermal stability and resistance to oxidative degradation. These properties make it particularly valuable in applications requiring robust and durable materials .

Properties

IUPAC Name

2-(difluoromethyl)-1,3-difluoro-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTIAQLIBJPRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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